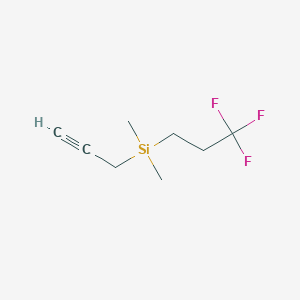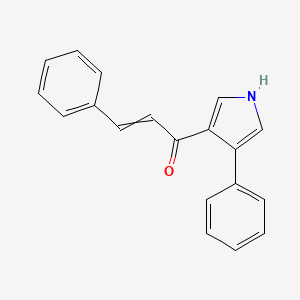![molecular formula C11H12FNO2 B14195181 (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-32-8](/img/structure/B14195181.png)
(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile: is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, a hydroxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 3-hydroxybutanenitrile.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile can undergo oxidation to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: The major product of oxidation is the corresponding ketone.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The major products of substitution reactions depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorophenyl and methoxy groups on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound shares the fluorophenyl and methoxy groups but lacks the hydroxy and nitrile groups.
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: This compound has a similar fluorophenyl group but differs in the presence of a piperidine ring and a methanol group.
Uniqueness:
Structural Features: The combination of a fluorophenyl group, a methoxy group, a hydroxy group, and a nitrile group in (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile makes it unique compared to other similar compounds.
Biological Activity: The specific arrangement of functional groups in this compound can lead to unique biological activities, making it a valuable compound for scientific research and drug development.
Propiedades
Número CAS |
922735-32-8 |
|---|---|
Fórmula molecular |
C11H12FNO2 |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(3S)-4-[(4-fluorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)7-15-8-11(14)5-6-13/h1-4,11,14H,5,7-8H2/t11-/m0/s1 |
Clave InChI |
UMIDQFPTMDDPHD-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=CC=C1COC[C@H](CC#N)O)F |
SMILES canónico |
C1=CC(=CC=C1COCC(CC#N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)


![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

phosphane](/img/structure/B14195125.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)

![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)



![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
